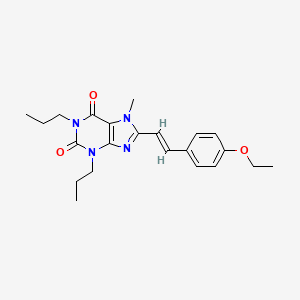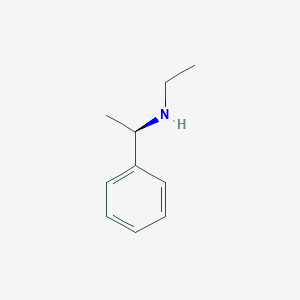
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyloxyphenyl group, and the final addition of the ethanol moiety. Common reagents used in these reactions include benzyl chloride, phenol derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby reducing the production of a pro-inflammatory mediator.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Hydroxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzyloxy group can influence its lipophilicity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
93035-22-4 |
|---|---|
Fórmula molecular |
C32H35ClN2O2 |
Peso molecular |
515.1 g/mol |
Nombre IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C32H34N2O2.ClH/c35-31(27-16-18-30(19-17-27)36-25-26-10-4-1-5-11-26)24-33-20-22-34(23-21-33)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29;/h1-19,31-32,35H,20-25H2;1H |
Clave InChI |
DKQGHMBTUZCRPW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


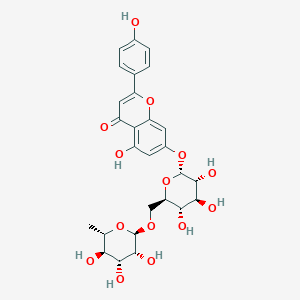
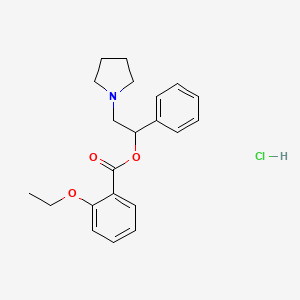

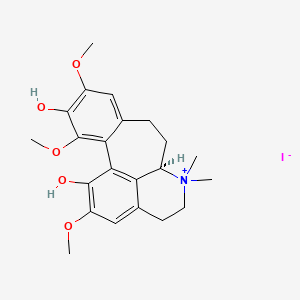

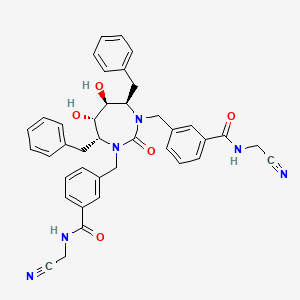
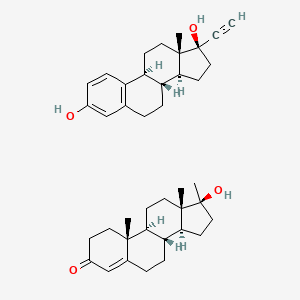

![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
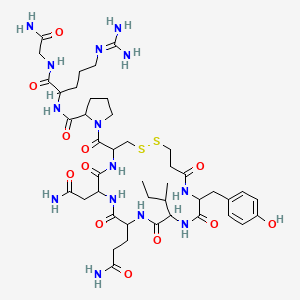

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
